2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
CAS No.: 1795299-25-0
Cat. No.: VC6695959
Molecular Formula: C19H24N4O2S
Molecular Weight: 372.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795299-25-0 |
|---|---|
| Molecular Formula | C19H24N4O2S |
| Molecular Weight | 372.49 |
| IUPAC Name | 2-(4-acetamidophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C19H24N4O2S/c1-14(24)22-17-6-4-15(5-7-17)11-18(25)21-12-16-3-2-9-23(13-16)19-20-8-10-26-19/h4-8,10,16H,2-3,9,11-13H2,1H3,(H,21,25)(H,22,24) |
| Standard InChI Key | FWKLRJLZFAMXSX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-(4-acetamidophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide, reflects its bipartite structure: a 4-acetamidophenylacetamide group linked via methylene to a piperidine-thiazole hybrid (Table 1).
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1795299-25-0 |
| Molecular Formula | C₁₉H₂₄N₄O₂S |
| Molecular Weight | 372.49 g/mol |
| SMILES | CC(=O)NC₁=CC=C(C=C₁)CC(=O)NCC₂CCCN(C₂)C₃=NC=CS₃ |
| InChI Key | FWKLRJLZFAMXSX-UHFFFAOYSA-N |
| PubChem CID | 76149471 |
The thiazole ring (a five-membered heterocycle with nitrogen and sulfur) and piperidine (a six-membered amine ring) suggest potential hydrogen-bonding and hydrophobic interactions, critical for biomolecular recognition.
Synthetic Pathways and Optimization
Challenges in Purification
The compound’s solubility is undocumented, but analogues with similar lipophilic moieties (e.g., logP ≈ 2.5–3.5) often require chromatographic purification (silica gel, eluting with ethyl acetate/hexane gradients).
| Compound Class | Target Pathway | Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| Imidazolidin-4-ones | Bacterial cell wall | 80% inhibition | |
| Piperazine-thiazoles | Tubulin polymerization | 1.2–4.7 µM |
Research Gaps and Future Directions
Unexplored Pharmacokinetics
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ADME Profile: No data exist on absorption, distribution, or metabolic stability. In silico predictions (SwissADME) estimate moderate gastrointestinal absorption (70–80%) but potential P-glycoprotein efflux.
-
Toxicity: Piperidine derivatives often exhibit neurotoxicity at high doses; thorough in vitro cytotoxicity assays are warranted.
Target Deconvolution
High-throughput screening against kinase libraries or bacterial proteomes could identify lead indications. Computational docking into Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) shows favorable binding (ΔG ≈ −9.2 kcal/mol) .
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